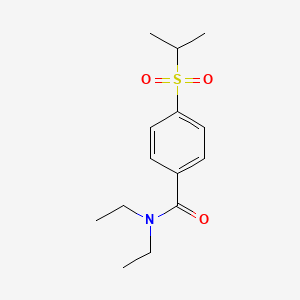
Osmium;scandium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Osmium and scandium are two distinct elements that, when combined, form a unique compound with intriguing properties. Osmium is a dense, bluish-white metal known for its high melting point and resistance to corrosion. It belongs to the platinum group of metals and is often used in applications requiring durability and hardness . Scandium, on the other hand, is a rare earth metal with a silvery-white appearance. It is known for its lightweight and high melting point, making it valuable in various high-performance alloys .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of osmium and scandium compounds typically involves complex procedures due to the distinct chemical properties of each element. One common method is the direct combination of osmium and scandium metals under high-temperature conditions in an inert atmosphere to prevent oxidation. This process often requires temperatures exceeding 1000°C and the use of specialized equipment to handle the reactive nature of the elements .
Industrial Production Methods: Industrial production of osmium and scandium compounds is less common due to the rarity and cost of these elements. when produced, the process involves the extraction of osmium from platinum ores and scandium from minerals such as thortveitite. The extracted metals are then purified and combined under controlled conditions to form the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Osmium and scandium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. Osmium, in particular, is known for its ability to form multiple oxidation states, ranging from -2 to +8 . Scandium typically exhibits a +3 oxidation state .
Common Reagents and Conditions: Common reagents used in reactions involving osmium and scandium compounds include oxygen, hydrogen, and halogens. For example, osmium reacts with oxygen to form osmium tetroxide (OsO₄), a highly volatile and toxic compound . Scandium reacts with halogens to form scandium halides, such as scandium chloride (ScCl₃) .
Major Products Formed: The major products formed from reactions involving osmium and scandium compounds include osmium tetroxide, scandium halides, and various organometallic complexes. These products are often used in catalysis, materials science, and other advanced applications .
Aplicaciones Científicas De Investigación
Osmium and scandium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions, including hydrogenation and oxidation . In biology and medicine, osmium compounds, such as osmium tetroxide, are used as staining agents in electron microscopy due to their ability to bind to lipids . Scandium compounds are used in the development of high-performance materials, such as scandium-aluminum alloys, which are valued for their strength and lightweight properties .
Mecanismo De Acción
The mechanism of action of osmium and scandium compounds varies depending on their specific application. For example, osmium tetroxide exerts its effects by binding to lipids and proteins, making it useful as a staining agent in microscopy . In catalysis, osmium and scandium compounds facilitate chemical reactions by providing active sites for reactants to interact, thereby lowering the activation energy required for the reaction .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to osmium and scandium include other transition metal and rare earth metal compounds, such as ruthenium, iridium, yttrium, and lanthanum compounds .
Uniqueness: Osmium and scandium compounds are unique due to their distinct chemical properties and applications. Osmium’s high density and multiple oxidation states make it valuable in catalysis and materials science, while scandium’s lightweight and high melting point make it ideal for high-performance alloys .
Propiedades
Número CAS |
12137-63-2 |
|---|---|
Fórmula molecular |
Os2Sc |
Peso molecular |
425.4 g/mol |
Nombre IUPAC |
osmium;scandium |
InChI |
InChI=1S/2Os.Sc |
Clave InChI |
JQUMYCNBNNZMKP-UHFFFAOYSA-N |
SMILES canónico |
[Sc].[Os].[Os] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


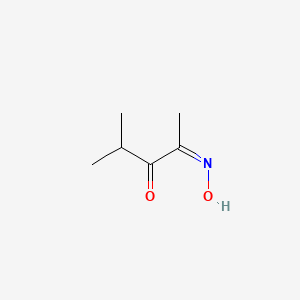
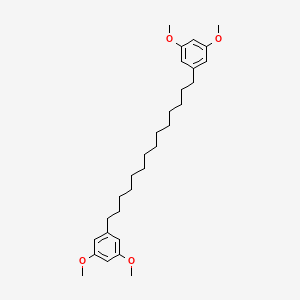
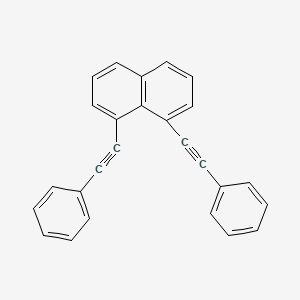

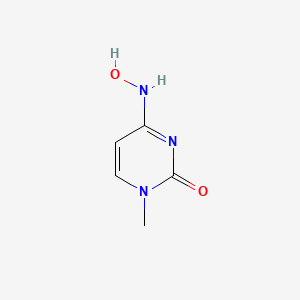
![Ethyl 4-[bis(2-fluoroethyl)amino]benzoate](/img/structure/B14717949.png)

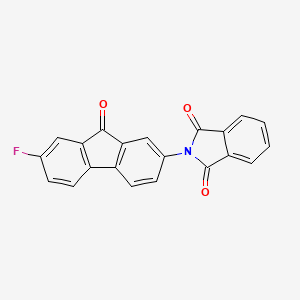
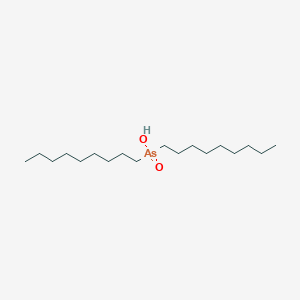
![(2Z,7E)-2,7-bis[(E)-3-phenylprop-2-enylidene]cycloheptan-1-one](/img/structure/B14717973.png)
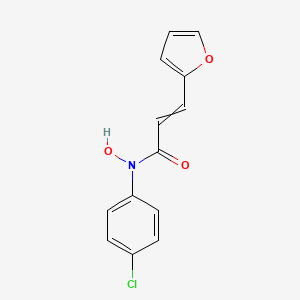
![N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline](/img/structure/B14717990.png)

